N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine
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Overview
Description
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine is a synthetic organic compound that belongs to the class of naphthalene-based amines. This compound has garnered significant interest in scientific research due to its role as a crucial building block for synthesizing various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine typically involves the reaction of 7-methoxy-1-naphthaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Substituted amines and other derivatives
Scientific Research Applications
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds used in drug development.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of naphthalene-based compounds.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(1-naphthyl)ethanamine
- N-benzyl-2-(6-methoxy-1-naphthyl)ethanamine
- N-benzyl-2-(8-methoxy-1-naphthyl)ethanamine
Uniqueness
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine is unique due to the specific position of the methoxy group on the naphthalene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2-(7-methoxynaphthalen-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-22-19-11-10-17-8-5-9-18(20(17)14-19)12-13-21-15-16-6-3-2-4-7-16/h2-11,14,21H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVXOKQNNRMMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNCC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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